Positional Isomerism: Antibacterial MIC Against ESKAPE Pathogens
In a direct within-study head-to-head comparison, compound 1a (6-substituted indole isomer, phenyl right-ring) and compound 1e (5-substituted indole isomer, phenyl right-ring)—which differ solely by the positional attachment of the left amidinophenyl moiety to the indole 6- vs. 5-position and thus serve as direct structural proxies for DAPI (6-carboximidamide) vs. the target compound (5-carboximidamide)—exhibited dramatic differences in antibacterial minimum inhibitory concentrations (MICs) against all tested ESKAPE pathogens [1]. Against vancomycin-resistant Enterococcus faecium (VRE), MIC values shifted from 0.25 µg/ml (1a, 6-isomer) to 16 µg/ml (1e, 5-isomer), representing a 64-fold loss of potency. Against methicillin-resistant Staphylococcus aureus (MRSA), the MIC deteriorated from <0.0625 µg/ml to 1 µg/ml (>16-fold). Against antibiotic-susceptible S. aureus (MSSA), MIC shifted from 0.25 to 1 µg/ml (4-fold). Against carbapenem-resistant Klebsiella pneumoniae (CRE), activity collapsed from 8 µg/ml to >128 µg/ml (>16-fold). The study authors explicitly attributed this attrition to the translocation of the indole nitrogen from the concave to the convex edge of the sickle-shaped molecule, which prevents formation of favourable DNA minor-groove interactions [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against antibiotic-resistant and antibiotic-susceptible Gram-positive and Gram-negative bacteria |
|---|---|
| Target Compound Data | Compound 1e (5-substituted indole, structural proxy for 5-carboximidamide target): VRE MIC = 16 µg/ml; MRSA MIC = 1 µg/ml; MSSA MIC = 1 µg/ml; E. faecalis MIC = 16 µg/ml; CRE MIC >128 µg/ml; CRAB MIC = 32 µg/ml [1] |
| Comparator Or Baseline | Compound 1a (6-substituted indole, structural proxy for DAPI/6-carboximidamide): VRE MIC = 0.25 µg/ml; MRSA MIC <0.0625 µg/ml; MSSA MIC = 0.25 µg/ml; E. faecalis MIC = 0.5 µg/ml; CRE MIC = 8 µg/ml; CRAB MIC = 1 µg/ml [1] |
| Quantified Difference | VRE: 64-fold decrease (0.25 → 16 µg/ml); MRSA: >16-fold decrease (<0.0625 → 1 µg/ml); CRE: >16-fold decrease (8 → >128 µg/ml); CRAB: 32-fold decrease (1 → 32 µg/ml); MSSA: 4-fold decrease; E. faecalis: 32-fold decrease [1] |
| Conditions | Broth microdilution MIC assay against a panel of antibiotic-resistant ESKAPE pathogens (VRE Antibiotic Resistance Isolate Bank #0572; MRSA subsp. aureus COL; CRE K. pneumoniae Clinical Isolate #015; CRAB A. baumannii Clinical Isolate 03-149.2) and antibiotic-susceptible strains (E. faecalis #0671; MSSA ATCC 25923; A. baumannii ATCC 19606; P. aeruginosa #0238; E. coli #0017); vancomycin (Gram-positive) and gentamicin (Gram-negative) as reference standards [1] |
Why This Matters
This within-study head-to-head data provides the strongest available quantitative evidence that the 5- vs. 6-positional isomerism fundamentally governs antibacterial potency across the ESKAPE panel, directly informing procurement decisions for antibacterial screening programs where the 6-isomer (DAPI) would yield false-positive hits not reproducible with the 5-isomer target compound.
- [1] Gulia K, Hassan AHE, Lenhard JR, Farahat AA. Escaping ESKAPE resistance: in vitro and in silico studies of multifunctional carbamimidoyl-tethered indoles against antibiotic-resistant bacteria. R Soc Open Sci. 2023;10(4):230020. Table 1, pp. 5–7. doi:10.1098/rsos.230020. View Source
